N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
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Description
N-[(4-methoxyphenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study discusses the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, highlighting techniques that could be applicable to the synthesis of N-(4-methoxybenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide (Hassan, Hafez, & Osman, 2014).
Characterization Methods : Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which are characterized using various spectroscopic techniques, provides a framework for characterizing complex organic compounds, potentially including N-(4-methoxybenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide (Pişkin, Canpolat, & Öztürk, 2020).
Biological Activities and Applications
Cytotoxic Activity : The cytotoxic activities of synthesized compounds, such as pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, suggest research interest in evaluating similar thiophene-carboxamide derivatives for potential anticancer properties (Hassan, Hafez, & Osman, 2014).
Photodynamic Therapy : Derivatives with specific structural features, such as zinc phthalocyanines with high singlet oxygen quantum yields, demonstrate potential for photodynamic therapy applications in cancer treatment, indicating a possible area of investigation for thiophene-carboxamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-23(30(25,26)18-10-8-17(28-3)9-11-18)19-12-13-29-20(19)21(24)22-14-15-4-6-16(27-2)7-5-15/h4-13H,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZAYNXVPVPVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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